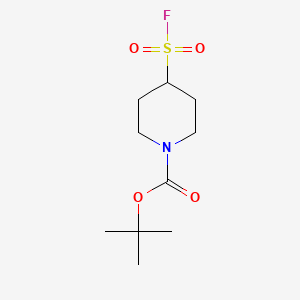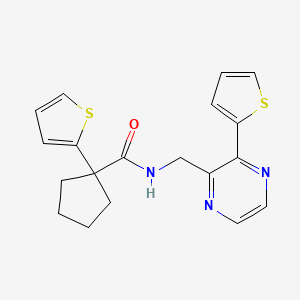
Tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 2137589-84-3 . It has a molecular weight of 267.32 . It is typically stored at a temperature of 4 degrees Celsius . The compound is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H18FNO4S/c1-10(2,3)16-9(13)12-6-4-8(5-7-12)17(11,14)15/h8H,4-7H2,1-3H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 69-70 degrees Celsius .Scientific Research Applications
Synthesis and Characterization
Tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate plays a critical role as an intermediate in the synthesis of various biologically active compounds. For instance, it is used as a key intermediate in the synthesis of Vandetanib, a medication used for the treatment of certain types of cancer. The compound was synthesized from piperidin-4-ylmethanol through steps including acylation, sulfonation, and substitution, with the total yield being 20.2% (Wang, Wang, Tang, & Xu, 2015).
Another application involves its use in the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in the synthesis of Crizotinib, a drug used in cancer therapy. This synthesis process also started with tert-butyl-4-hydroxypiperdine-1-carboxylate and achieved a total yield of 49.9% (Kong et al., 2016).
Structural Studies
The compound has also been explored in structural studies. For example, X-ray studies have been conducted to understand the structural details of related compounds, such as tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, providing insights into molecular packing and hydrogen bonding within crystal structures (Didierjean et al., 2004).
Biological Evaluations
In addition to its role in synthesis, this compound has been evaluated for its potential biological activities. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized and screened for its in vitro antibacterial and anthelmintic activity, showing moderate anthelmintic activity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Fluorination Capabilities
The compound has also been involved in studies related to fluorination capabilities. For example, 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride was identified as a deoxofluorinating agent with high thermal stability and resistance to aqueous hydrolysis. This showcases the diverse fluorination capabilities of tert-butyl derivatives (Umemoto, Singh, Xu, & Saito, 2010).
Safety and Hazards
The compound is classified as dangerous with hazard statements H314 and H335 . This means it can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate is a complex organic compound The primary targets of this compound are currently not well-defined in the literature
Mode of Action
It is known that fluorosulfonyl compounds can act as electrophiles, reacting with nucleophiles in biological systems . This could potentially lead to changes in the function of target molecules.
Properties
IUPAC Name |
tert-butyl 4-fluorosulfonylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO4S/c1-10(2,3)16-9(13)12-6-4-8(5-7-12)17(11,14)15/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXDXTYJLZPTAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2795926.png)


![6-[(4-Methoxyphenyl)methyl]-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2795934.png)
![4-[4-(3-Chlorophenyl)piperazin-1-yl]butanenitrile](/img/structure/B2795937.png)
![N-(2-chlorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2795938.png)


![(Z)-3-[3-Chloro-4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2795943.png)
![(E)-3-(2-(4-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylamide](/img/structure/B2795944.png)
![N-benzyl-N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2795945.png)

![{1-[2-(3-Chlorophenoxy)phenyl]ethyl}(methyl)amine](/img/structure/B2795948.png)
![Ethyl 5-acetamido-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2795949.png)
